molecular formula C18H20BrN3O2 B3462991 1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3462991
M. Wt: 390.3 g/mol
InChI Key: MAUPVJGEHGBUHE-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a piperazine-based chemical building block designed for research and development applications. Piperazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, extensively studied for their diverse pharmacological potential. These compounds are known to exhibit a wide range of therapeutic activities, including antiviral, antibacterial, anticancer, and antipsychotic effects . The specific molecular structure of this compound, featuring both 3-bromophenyl and 3-nitrophenyl methyl groups, makes it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships in drug discovery projects. The piperazine scaffold is a privileged structure in drug design, and its incorporation into molecules can favorably influence their physicochemical properties and binding affinity to biological targets . This derivative is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or personal use . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-18(12-16)22(23)24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUPVJGEHGBUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound (3-bromobenzyl chloride and 3-nitrobenzyl chloride) under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines, solvents like ethanol or water.

Major Products

    Reduction of Nitro Group: 1-[(3-Bromophenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine.

    Substitution of Bromine: 1-[(3-Hydroxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play a crucial role in its reactivity and binding affinity to biological receptors. The piperazine ring enhances its ability to cross biological membranes and interact with central nervous system receptors, potentially modulating neurotransmitter activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Piperazine Derivatives

Compound Name / ID (Evidence) Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine (Target) 3-Bromophenyl, 3-nitrophenyl ~376.2* Not reported Not reported Electron-withdrawing groups; meta-substitution
1-(2-Chlorophenyl)piperazine (, Cpd 19) 2-Chlorophenyl 363.27 (analogous) 91.4–92.1 43 Halogenated; ortho-substitution
1-Methyl-4-(4-nitrophenyl)piperazine () 4-Nitrophenyl, methyl 222.0 Not reported 96.43 Para-nitro; high yield
1-[(3-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine () 3-Methylphenyl, 2-trifluoromethylphenyl ~363.4 Not reported Not reported Electron-deficient (CF₃) and electron-rich (methyl) groups
Buclizine () 4-Chlorophenyl, 4-tert-butylphenyl ~463.8 Not reported Not reported Antihistamine; bulky substituents

*Calculated based on molecular formula C₁₈H₁₉BrN₃O₂.

Key Observations:

Substituent Effects: The target compound’s meta-substituted nitro and bromo groups contrast with para-substituted analogs (e.g., ’s 4-nitrophenyl derivative), which may alter dipole moments and steric interactions .

Synthetic Yields :

  • Piperazines with para-substitution (e.g., ) often achieve higher yields (>90%) compared to ortho- or meta-substituted analogs (43–68% in ), likely due to reduced steric hindrance during alkylation .

Thermal Stability :

  • Melting points for halogenated piperazines (e.g., 91.4–92.1°C for 2-chlorophenyl derivative in ) suggest higher crystalline stability compared to methoxy-substituted analogs (65–80°C) . The target compound’s melting point is expected to align with this trend due to its bromo and nitro groups.

Pharmacological and Functional Comparisons

  • Antihistamine Analogs : Buclizine and meclizine () feature benzhydryl (diaryl) substituents, which enhance lipophilicity and blood-brain barrier penetration. In contrast, the target compound’s smaller aromatic groups may limit CNS activity but improve solubility .
  • Anticancer Potential: Nitro-containing piperazines (e.g., ’s nitroimidazole hybrids) demonstrate antiproliferative activity, suggesting the nitro group in the target compound could serve as a pharmacophore for similar applications .
  • Receptor Selectivity : Piperazines with trifluoromethyl groups () exhibit enhanced selectivity for targets like dopamine receptors, whereas bromo/nitro substituents may favor interactions with enzymes or transporters requiring halogen bonding or nitro reduction .

Biological Activity

1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a piperazine derivative characterized by the presence of bromine and nitro substituents on the phenyl rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20BrN3O2
  • CAS Number : 332851-23-7

The piperazine ring structure enhances the compound's ability to interact with biological targets, facilitating its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and nitro groups contributes significantly to its reactivity and binding affinity to biological receptors. The compound's piperazine moiety aids in crossing biological membranes, allowing it to interact with central nervous system receptors, potentially modulating neurotransmitter activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings related to its antimicrobial activity:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus32 - 512
Escherichia coli32 - 512
Bacillus subtilis< 10

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various piperazine derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .
  • Neuropharmacological Studies : Research has also focused on the potential neuropharmacological effects of this compound. Its ability to modulate neurotransmitter systems suggests possible applications in treating neurological disorders .
  • Synthetic Applications : The compound serves as an intermediate in synthesizing more complex molecules, which can be explored for various therapeutic applications. Its structural characteristics allow for modifications that could enhance its biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential alkylation of the piperazine core. For example:

  • Step 1 : Alkylation of piperazine with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form the mono-substituted intermediate.
  • Step 2 : A second alkylation using 3-nitrobenzyl chloride, requiring careful stoichiometric control to avoid over-substitution.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization may involve solvent selection (e.g., DMF for solubility) and microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via aromatic proton splitting patterns (e.g., meta-substitution on bromophenyl) and piperazine methylene signals (δ 2.5–3.5 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calc. 414.2 [M+H]⁺).
  • X-ray Crystallography : Resolves 3D conformation, critical for studying steric effects and intermolecular interactions .

Q. What are the primary biological targets of piperazine derivatives with bromo- and nitro-substituted aryl groups?

Such compounds often target neurotransmitter receptors (e.g., dopamine D3, serotonin 5-HT2A) due to the piperazine core’s affinity for amine-binding pockets. The bromophenyl group may enhance lipophilicity for blood-brain barrier penetration, while the nitro group influences electronic interactions with receptors .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials at –20°C.
  • Moisture Sensitivity : Piperazine derivatives may hydrolyze; use desiccants in storage.
    Stability assays (TGA/DSC) and accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO for receptor binding) and buffer pH (affects protonation of the piperazine nitrogen).
  • Metabolite Interference : Use LC-MS to identify degradation products in assay media.
  • Structural Analogues : Test derivatives with halogen replacements (e.g., Cl instead of Br) to isolate electronic vs. steric effects .

Q. What computational strategies predict the compound’s binding mode to dopamine receptors?

  • Molecular Docking (AutoDock Vina) : Use crystal structures of D3 receptors (PDB: 3PBL) to model interactions, focusing on the nitro group’s hydrogen bonding with Ser192.
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of the benzyl-piperazine orientation.
  • QSAR Models : Correlate substituent Hammett constants (σ) with binding affinity trends .

Q. What synthetic strategies enable selective modification of the bromophenyl vs. nitrophenyl groups?

  • Protection/Deprotection : Temporarily protect the nitro group (e.g., acetylation) before functionalizing the bromophenyl ring via Suzuki-Miyaura coupling.
  • Orthogonal Reactivity : Exploit the bromine’s susceptibility to nucleophilic substitution (e.g., Pd-catalyzed amination) while leaving the nitro group intact .

Q. How does the compound’s conformation impact its pharmacokinetic properties?

  • LogP Calculations : The bromophenyl group increases hydrophobicity (predicted LogP ~3.2), enhancing membrane permeability but risking hepatotoxicity.
  • CYP450 Metabolism : Nitro reduction by CYP3A4 may generate reactive intermediates; use hepatic microsome assays to identify major metabolites .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

  • Primary Neuronal Cultures : Assess cAMP modulation via dopamine receptor activation.
  • Radioligand Displacement Assays : Compete with [³H]spiperone for 5-HT2A binding (IC₅₀ < 100 nM suggests therapeutic potential).
  • hERG Channel Assays : Mitigate cardiotoxicity risks by screening for potassium channel blockade .

Q. How can structural analogs be designed to improve selectivity for serotonin vs. dopamine receptors?

  • Bioisosteric Replacement : Substitute the nitro group with a cyano group to reduce off-target binding.
  • Piperazine Ring Modifications : Introduce methyl groups on the piperazine nitrogen to sterically block non-target receptors.
  • Pharmacophore Mapping : Overlay with known selective ligands (e.g., aripiprazole) to identify critical distance parameters .

Methodological Considerations

Q. What protocols validate the compound’s purity and identity in multi-step syntheses?

  • Combined Techniques : Use HPLC (C18 column, 1.0 mL/min) with dual UV detection (254 nm for aromatic rings, 280 nm for nitro groups).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Cross-Validation : Compare IR spectra (e.g., nitro stretch ~1520 cm⁻¹) with computational predictions (Gaussian 16) .

Q. How are conflicting crystallography data resolved when the compound exhibits polymorphism?

  • Temperature-Dependent Studies : Collect X-ray data at 100 K and 298 K to identify conformational flexibility.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–Br⋯π contacts) driving polymorph stability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 2
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1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

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